molecular formula C17H16N4O6 B11120658 N'~1~,N'~3~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]propanedihydrazide

N'~1~,N'~3~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]propanedihydrazide

Cat. No.: B11120658
M. Wt: 372.3 g/mol
InChI Key: FMNQACVNDJZEFA-GCBPPVMSSA-N
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Description

N’1,N’3-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dihydroxyphenyl groups attached to a propanedihydrazide backbone through methylene linkages. Its molecular formula is C17H18N4O4, and it has been studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and propanedihydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.

    Substitution: The hydroxyl groups on the phenyl rings can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Ester or ether derivatives, depending on the reagents used.

Scientific Research Applications

N’1,N’3-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has been explored for various scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’1,N’3-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with molecular targets through its functional groups. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the Schiff base moiety can coordinate with metal ions. These interactions can modulate various biological pathways, including oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    N’1,N’3-Dimethyl-N’1,N’3-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its proapoptotic activity through oxidative stress induction.

    N’1,N’3-Bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide: Similar structure with methoxy substituents instead of hydroxyl groups.

    N’1,N’3-Bis[(E)-(2-hydroxyphenyl)methylidene]ethanedithioamide: Contains a thioamide group instead of a hydrazide.

Uniqueness

N’1,N’3-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to the presence of two hydroxyl groups on each phenyl ring, which enhances its ability to participate in hydrogen bonding and redox reactions. This structural feature contributes to its potential biological and chemical activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C17H16N4O6/c22-12-3-1-10(14(24)5-12)8-18-20-16(26)7-17(27)21-19-9-11-2-4-13(23)6-15(11)25/h1-6,8-9,22-25H,7H2,(H,20,26)(H,21,27)/b18-8+,19-9+

InChI Key

FMNQACVNDJZEFA-GCBPPVMSSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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